N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline derivative with a structurally complex framework. Its core structure comprises a 4-oxo-1,4-dihydroquinoline scaffold substituted at position 3 with a 4-fluorobenzoyl group and at position 6 with a methoxy group. The acetamide side chain is linked to a 3,5-dimethoxyphenyl moiety, contributing to its unique electronic and steric properties. Its design reflects optimization strategies targeting enhanced binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O6/c1-34-19-8-9-24-22(13-19)27(33)23(26(32)16-4-6-17(28)7-5-16)14-30(24)15-25(31)29-18-10-20(35-2)12-21(11-18)36-3/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRCQNJJWQDVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Introduction of the Fluorobenzoyl Group: This is achieved through acylation reactions, where the quinoline derivative is reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the quinoline derivative with 3,5-dimethoxyphenyl acetic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated strong growth inhibition across various human cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that similar quinoline derivatives possess antibacterial and antifungal properties. For example, certain quinoline-based compounds have been tested against various bacterial strains and exhibited varying degrees of effectiveness, which could be extrapolated to the compound .
Anticonvulsant Effects
There is emerging evidence that compounds with similar structural features may exhibit anticonvulsant activity. The presence of specific functional groups in the molecular structure can enhance the interaction with biological targets associated with seizure activities, thereby providing a potential therapeutic application in epilepsy .
Study 1: Anticancer Efficacy
A study published in 2015 evaluated the anticancer efficacy of a related compound derived from the same quinoline framework. It was found to significantly inhibit tumor growth in xenograft models of human breast cancer. The study reported a reduction in tumor volume by over 50% compared to control groups .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds displayed minimum inhibitory concentrations comparable to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .
Study 3: Neuropharmacological Assessment
A neuropharmacological assessment highlighted the anticonvulsant properties of structurally similar compounds in animal models. The study demonstrated a significant reduction in seizure frequency and duration when administered prior to induced seizures .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluorobenzoyl group may enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of quinoline-based acetamides. Below is a detailed comparison with two structurally related analogs from published studies (), focusing on substituent effects, physicochemical properties, and synthetic yields.
Structural and Substituent Analysis
Key Observations :
- The 3,5-dimethoxyphenyl acetamide group provides greater polarity and hydrogen-bonding capacity versus the 3,5-dimethylphenyl group in 9b/9c, which may improve solubility or target engagement.
- Molecular Weight : The target compound’s higher molecular weight (~495.5 vs. 336–340 Da for analogs) suggests increased steric bulk, which could influence pharmacokinetic properties like membrane permeability.
Physicochemical and Spectroscopic Data
- NMR Profiles: The 1H NMR of 9b (DMSO-d6) shows aromatic proton signals at δ 7.92 (d, J = 7.6 Hz) and δ 6.72 (s), attributed to the quinoline and dimethylphenyl groups, respectively . The target compound would likely exhibit downfield shifts for protons near the electron-withdrawing 4-fluorobenzoyl group. 13C NMR of 9b includes a carbonyl signal at δ 175.9 (quinoline-4-one) and δ 165.2 (acetamide) . The 4-fluorobenzoyl carbonyl in the target compound is expected to resonate further downfield (δ ~170–175).
- Mass Spectrometry :
Functional Implications and Hypotheses
While direct bioactivity data for the target compound are unavailable, comparisons with analogs suggest:
- Kinase Inhibition : The 4-fluorobenzoyl group may mimic ATP’s adenine ring in kinase binding pockets, as seen in other fluorinated kinase inhibitors.
- Antimicrobial Potential: The chloro substituent in 9c is associated with enhanced antimicrobial activity in some quinolones ; the fluorobenzoyl group in the target compound could offer similar advantages.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound features a quinoline core substituted with a dimethoxyphenyl group and a fluorobenzoyl moiety. Its structural complexity suggests multiple points of interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activities through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in cancer progression or inflammation.
- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Studies have shown that related compounds exhibit significant anticancer properties. For instance, compounds with similar quinoline structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 10 | Induction of apoptosis | |
| MCF7 (Breast) | 15 | Inhibition of cell proliferation | |
| HeLa (Cervical) | 12 | Modulation of apoptotic pathways |
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurokinin receptors, which are implicated in various neurological disorders such as depression and anxiety .
Table 2: Neuroprotective Effects
| Compound | Model | Effect |
|---|---|---|
| N-(3,5-dimethoxyphenyl) derivative | Mouse model of depression | Reduced depressive behaviors |
| Fluorobenzoyl derivative | In vitro neuronal cultures | Increased neuronal survival |
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of a quinoline derivative similar to the target compound demonstrated a significant reduction in tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, treatment with a related compound resulted in improved cognitive function and reduced neuronal loss, suggesting potential applications in treating neurodegenerative diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing the core quinoline-acetamide scaffold?
The synthesis typically involves coupling chloroacetylated intermediates with substituted phenolic precursors under mild conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution, followed by TLC monitoring and precipitation with water to isolate the product . Purification via column chromatography (e.g., ethyl acetate/petroleum ether systems) is critical for removing unreacted starting materials, as demonstrated in analogous N-phenyl acetamide syntheses .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Comprehensive spectroscopic characterization is essential:
- 1H/13C NMR to verify substituent positions (e.g., methoxy, fluorobenzoyl groups).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (±5 ppm accuracy).
- IR Spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups. Cross-referencing with synthetic intermediates (e.g., 4-fluorobenzoyl precursors) ensures accuracy .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition assays : Target kinases or metabolic enzymes (e.g., α-glucosidase) using fluorogenic substrates.
- Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values.
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s structural similarity to kinase inhibitors .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking : Identify potential binding poses in target proteins (e.g., EGFR kinase) using software like AutoDock Vina.
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with activity trends. For instance, electron-withdrawing groups (e.g., -F) on the benzoyl moiety may enhance target affinity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis.
Q. What strategies address contradictory activity data between structurally similar analogs?
- Meta-analysis : Compare substituent effects across published analogs (e.g., 3,5-dimethoxy vs. 4-methoxy phenyl groups in acetamides). Discrepancies may arise from differences in cell permeability or metabolic stability .
- Proteomics profiling : Use LC-MS/MS to identify off-target interactions that explain divergent phenotypic outcomes.
- Crystallography : Resolve co-crystal structures to validate binding modes and identify steric clashes in underperforming derivatives .
Q. How can the fluorobenzoyl moiety be modified to enhance metabolic stability without compromising activity?
- Isosteric replacement : Substitute fluorine with chlorine or trifluoromethyl groups to maintain electronegativity while altering metabolic pathways.
- Deuterium incorporation : Replace hydrogen atoms at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation.
- Prodrug design : Mask the acetamide as an ester or carbamate to improve oral bioavailability, as seen in related hypoglycemic agents .
Methodological Considerations
Q. What analytical techniques resolve challenges in quantifying trace impurities?
- HPLC-PDA/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify degradation products.
- LC-HRMS : Detect impurities at <0.1% levels by comparing experimental and theoretical masses.
Q. How should researchers design dose-response studies to evaluate therapeutic windows?
- In vivo models : Administer the compound in Wistar rats (5–50 mg/kg, oral) and monitor hypoglycemic effects or toxicity markers (e.g., ALT/AST levels) over 14 days .
- PK/PD modeling : Use non-compartmental analysis to calculate AUC, Cmax, and half-life, correlating plasma concentrations with efficacy endpoints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
